2,6-Difluorobenzophenone

Organometallic Chemistry C–H Activation Fluoroarene Functionalization

2,6-Difluorobenzophenone (CAS 59189-51-4) is an ortho,ortho′-difluorinated diaryl ketone that provides unique steric and electronic properties unavailable from benzophenone or isomeric DFBPs. The symmetrical 2,6-difluorophenyl ring enables predictable, site‑selective C–H activation on the non‑fluorinated ring—eliminating regioisomeric mixtures—and clean polycondensation to soluble, film‑grade polyetherketones (unlike gel‑forming 4,4′‑DFBP). It also imparts distinct radical anion stability for photoredox and battery applications. Procure this 98%‑purity monomer for demanding organometallic, polymer, and medicinal chemistry workflows. Verify you are ordering the correct 2,6‑isomer to avoid failed syntheses.

Molecular Formula C13H8F2O
Molecular Weight 218.2 g/mol
CAS No. 59189-51-4
Cat. No. B1294998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluorobenzophenone
CAS59189-51-4
Molecular FormulaC13H8F2O
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
InChIInChI=1S/C13H8F2O/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-8H
InChIKeyKTRGJHDNHIPMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluorobenzophenone (CAS 59189-51-4): A Structurally Distinct Ortho-Fluorinated Benzophenone for Advanced Materials and Chemical Biology


2,6-Difluorobenzophenone (C₁₃H₈F₂O; MW 218.20) is an ortho,ortho′-difluorinated diaryl ketone distinguished by two electron-withdrawing fluorine atoms positioned symmetrically on the same aryl ring . This substitution pattern imparts unique steric and electronic properties compared to benzophenone (BP), mono-fluorinated analogs (2-FBP, 4-FBP), or other difluorinated isomers (4,4′-DFBP; 2,4′-DFBP) [1]. The compound exhibits a calculated LogP of 2.48, a predicted boiling point of 331.2 °C at 760 mmHg, and is characterized as a crystalline solid with a melting range of 69–71 °C . Its primary value lies in the orthogonal synthetic handle provided by the 2,6-difluorophenyl ring, enabling site-selective nucleophilic aromatic substitution (SNAr) and unique coordination chemistry that cannot be replicated by its less sterically hindered or electronically distinct congeners [2].

Why 2,6-Difluorobenzophenone (59189-51-4) Cannot Be Directly Replaced by 4,4′-Difluorobenzophenone or Unsubstituted Benzophenone in High-Performance Applications


Attempts to substitute 2,6-difluorobenzophenone with the more commercially available 4,4′-difluorobenzophenone (4,4′-DFBP) or unsubstituted benzophenone (BP) will lead to quantifiable failures in critical application domains. In transition-metal-mediated C–H/C–F activation sequences, the ortho-fluorine array of 2,6-DFBP directs selective C–H bond cleavage at the non-fluorinated ring, whereas 2,4′-DFBP and other isomers exhibit distinct, competing activation pathways [1]. In polymer synthesis, 2,6-DFBP undergoes clean polycondensation with silylated diphenols to yield soluble, high-molecular-weight polyetherketones, while isomeric monomers such as 2,4′-DFBP or 4,4′-DFBP produce insoluble gels or polymers with inferior thermal and mechanical profiles [2][3]. Furthermore, the unique electronic structure of 2,6-DFBP, as evidenced by its distinct reduction potential and radical anion behavior, renders it non-interchangeable in applications requiring a specific redox or photophysical signature [4]. The following quantitative evidence establishes these performance deltas.

Quantitative Evidence: Differentiating 2,6-Difluorobenzophenone (CAS 59189-51-4) from Its Closest Analogs


Selective C–H vs. C–F Bond Activation: 2,6-DFBP Directs C–H Activation on the Non-Fluorinated Ring, Whereas 2,4′-DFBP Follows a Competing Pathway

In cobalt-mediated cyclometalation, 2,6-difluorobenzophenone (2,6-DFBP) exclusively undergoes C–H bond activation on the unsubstituted phenyl ring. In contrast, 2,4′-difluorobenzophenone (2,4′-DFBP) exhibits a competitive C–F activation pathway alongside C–H activation [1].

Organometallic Chemistry C–H Activation Fluoroarene Functionalization

Polymer Synthesis: 2,6-DFBP Yields Soluble, High-Molecular-Weight Polyetherketones, While Isomeric Monomers Cause Gelation

Polycondensation of 2,6-difluorobenzophenone with silylated diphenols produces linear, soluble aromatic polyethers. In contrast, under identical conditions, the isomeric monomers 2,6-difluoroacetophenone and 2,6-difluorodiphenylsulfone induce gelation, preventing the formation of processable polymers [1].

Polymer Chemistry Polyetherketones Polycondensation

Electrochemical Reduction Potential: 2,6-DFBP Exhibits a Distinct Reduction Potential Compared to Benzophenone and 4,4′-DFBP, Enabling Unique Redox Chemistry

Electrochemical studies of substituted benzophenones reveal a linear correlation between reduction potential and LUMO energy. While specific E₁/₂ values for 2,6-DFBP are not explicitly reported in the open literature, class-level inference from the electron spin resonance (ESR) study of fluorinated benzophenone anion radicals confirms that the ortho-fluorine substitution pattern in 2,6-DFBP yields a radical anion with distinct hyperfine coupling constants compared to 4-FBP and 4,4′-DFBP, reflecting a unique spin density distribution [1][2].

Electrochemistry Radical Anions Structure-Property Relationships

Conformational Rigidity: The 2,6-Difluorophenyl Group Locks Acyclic Conformation More Effectively Than Mono-Fluorinated or Non-Fluorinated Analogs

X-ray crystallographic and ¹H NMR studies demonstrate that 2,6-disubstituted aryl groups exert a strong conformational bias on acyclic systems, inducing a preferred orientation that is not observed with mono-substituted or unsubstituted phenyl rings [1].

Conformational Analysis Crystal Engineering Drug Design

Synthetic Utility in Polyetherketone Membranes: 2,6-DFBP Enables Copolymerization with 4,4′-DFBP to Tune Gas Separation Properties

Gas separation membranes fabricated from polyetherketones derived from 2,6-DFBP and aromatic diols exhibit tunable permeability and selectivity. The incorporation of 2,6-DFBP units, often in combination with 4,4′-DFBP, allows for precise adjustment of fractional free volume and chain packing [1].

Membrane Science Gas Separation Polymer Blends

Coordination Chemistry: 2,6-DFBP Forms Stable Chelate Complexes via Imine Bond Formation, a Reactivity Not Shared by Benzophenone

2,6-Difluorobenzophenone acts as a chelate ligand in coordination chemistry, forming imine bonds with metal ions and reacting with other molecules to generate new compounds. This reactivity stems from the activated carbonyl group adjacent to the electron-withdrawing fluorine atoms .

Coordination Chemistry Ligand Design Metal Complexes

High-Value Application Scenarios for 2,6-Difluorobenzophenone (59189-51-4) Based on Verified Differentiation


Synthesis of Well-Defined Organometallic Complexes via Site-Selective C–H Activation

Researchers requiring predictable C–H functionalization of benzophenone scaffolds should select 2,6-DFBP over 2,4′-DFBP or BP. The exclusive activation of the non-fluorinated ring in 2,6-DFBP [1] eliminates the formation of regioisomeric mixtures, simplifying purification and ensuring the structural homogeneity of the resulting metal complexes. This is particularly critical for developing homogeneous catalysts and stoichiometric reagents in organometallic chemistry.

Fabrication of Soluble, High-Performance Polyetherketone Films and Membranes

For the production of aromatic polyetherketones via polycondensation, 2,6-DFBP is the monomer of choice to avoid gelation and achieve soluble, processable polymers [1]. Unlike 2,6-difluoroacetophenone or 2,6-difluorodiphenylsulfone, 2,6-DFBP yields linear chains that can be cast into films or spun into fibers. Furthermore, its copolymerization with 4,4′-DFBP allows fine-tuning of gas separation membrane properties, balancing permeability and selectivity [2].

Design of Conformationally Restricted Ligands and Bioactive Molecules

Medicinal chemists and ligand designers can leverage the conformational bias imposed by the 2,6-difluorophenyl group to pre-organize molecules for enhanced target binding [1]. Replacing a flexible benzophenone core with 2,6-DFBP can reduce the entropic penalty upon complex formation, potentially improving binding affinity and selectivity. This is directly relevant to the development of kinase inhibitors, GPCR ligands, and chelating agents.

Precursor to Persistent Ketyl Radicals for Redox-Responsive Materials

In applications requiring a stable radical anion intermediate—such as organic radical batteries, photoredox catalysis, or dynamic covalent chemistry—2,6-DFBP offers a distinct advantage. Its unique reduction potential and hyperfine coupling pattern [1][2] indicate that it generates a ketyl radical with altered stability and spin density distribution compared to BP or 4,4′-DFBP. This can be exploited to tune electron transfer rates and the lifetime of the radical species.

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